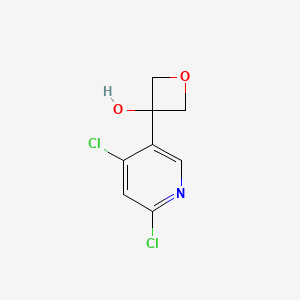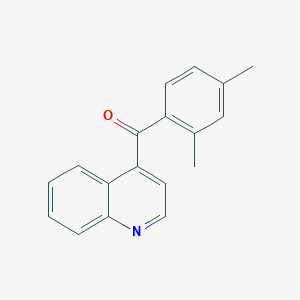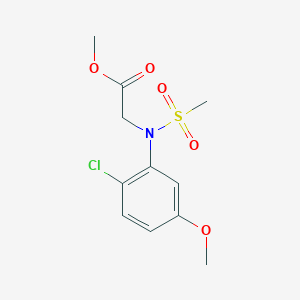
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate
Übersicht
Beschreibung
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPG, and it is a glycine derivative that has been synthesized through a series of chemical reactions. CPG has been found to have several unique properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
CPG exerts its effects by binding to glycine receptors and modulating their activity. Glycine receptors are ligand-gated ion channels that are activated by the neurotransmitter glycine. CPG binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to glycine. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects:
CPG has been shown to have several biochemical and physiological effects. In addition to its effects on glycine receptors, CPG has been found to modulate the activity of other neurotransmitter receptors, including GABA and glutamate receptors. CPG has also been shown to have anti-inflammatory effects, which may be useful for treating conditions such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPG has several advantages as a tool for scientific research. It is a highly specific ligand for glycine receptors, allowing researchers to selectively study the effects of glycine receptor activation. CPG is also stable and easy to handle, making it a reliable compound for experiments. However, there are some limitations to the use of CPG in lab experiments. For example, CPG has a relatively short half-life, which may limit its usefulness for long-term studies. Additionally, CPG may have off-target effects on other receptors, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on CPG. One area of interest is the development of CPG analogs with improved pharmacological properties, such as longer half-lives or increased specificity for glycine receptors. Another direction is the use of CPG in animal models of neurological disorders, such as epilepsy and schizophrenia, to investigate its potential therapeutic effects. Finally, CPG could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
CPG has been found to have several potential applications in scientific research. One of the most promising applications is as a tool for studying the role of glycine receptors in the nervous system. CPG has been shown to selectively bind to glycine receptors, which are important for regulating the activity of neurons in the brain and spinal cord. By studying the effects of CPG on glycine receptors, researchers can gain insights into the mechanisms underlying neurological disorders such as epilepsy, schizophrenia, and chronic pain.
Eigenschaften
IUPAC Name |
methyl 2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-17-8-4-5-9(12)10(6-8)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBHHRQNWGFMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152656 | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate | |
CAS RN |
1858254-93-9 | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858254-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



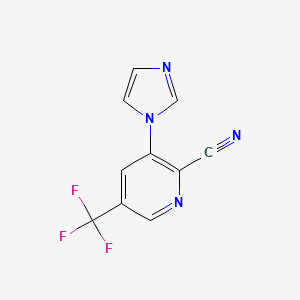



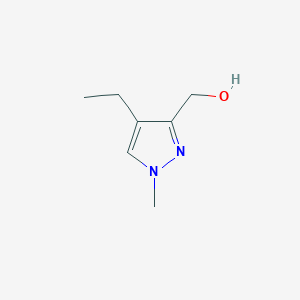
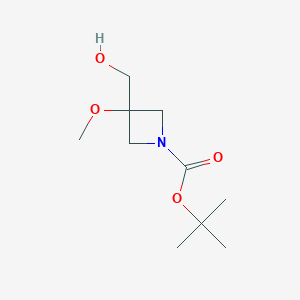
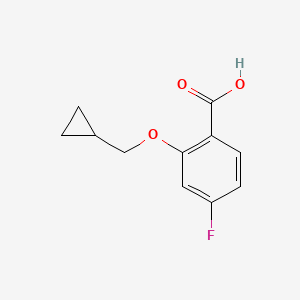
![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)
